molecular formula C15H16FN B7778386 (4-Ethylphenyl)(3-fluorophenyl)methylamine

(4-Ethylphenyl)(3-fluorophenyl)methylamine

Cat. No.: B7778386
M. Wt: 229.29 g/mol
InChI Key: XSLJZWFJXPANEX-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(3-fluorophenyl)methylamine is an organic compound with the molecular formula C15H16FN It is a member of the methanamine family, characterized by the presence of an amine group attached to a methylene bridge, which in turn is connected to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(3-fluorophenyl)methylamine typically involves the reaction of 4-ethylbenzaldehyde with 3-fluoroaniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce the imine intermediate, using catalysts such as palladium on carbon or platinum oxide. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(3-fluorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethylphenyl)(3-fluorophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions. These interactions facilitate the binding of the compound to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethyl-4-fluorophenyl)methanamine
  • (4-Ethyl-2-fluorophenyl)methanamine
  • (3-Cyclopropyl-4-fluorophenyl)methanamine

Uniqueness

(4-Ethylphenyl)(3-fluorophenyl)methylamine is unique due to the specific positioning of the ethyl and fluorine substituents on the aromatic rings. This configuration influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating (ethyl) and electron-withdrawing (fluorine) groups can lead to unique electronic properties, which are valuable in various applications .

Properties

IUPAC Name

(4-ethylphenyl)-(3-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10,15H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLJZWFJXPANEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852934-06-6
Record name Benzenemethanamine, α-(4-ethylphenyl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852934-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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